mechanism of action of 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
mechanism of action of 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Postulated Mechanism of Action of 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
Preamble: The Privileged Scaffold and a Candidate for Investigation
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 2-amino-1,3,4-thiadiazole moiety is a prominent example of such a scaffold, forming the core of compounds with demonstrated anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific derivative, 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine , a compound whose precise mechanism of action is not yet fully elucidated but can be inferred and systematically investigated based on the extensive research into its parent scaffold.
The strategic placement of a 2-chloro-6-fluorophenyl group at the 5-position of the thiadiazole ring introduces specific electronic and steric properties—notably, the electron-withdrawing nature of the halogen substituents—which are known to influence biological activity, often enhancing potency.[3][4] This document serves as a technical whitepaper for researchers and drug development professionals, postulating the primary mechanism of action for this compound and providing a comprehensive framework for its experimental validation.
Part I: Postulated Core Mechanism of Action: Targeting Purine Biosynthesis
The most extensively documented mechanism for 2-amino-1,3,4-thiadiazole-based compounds is the targeted inhibition of a critical enzyme in the de novo purine biosynthesis pathway.[1]
Primary Target: Inosine 5'-Monophosphate Dehydrogenase (IMPDH)
Foundational research has established that the parent compound, 2-amino-1,3,4-thiadiazole, is metabolized within cells into active derivatives, most notably an aminothiadiazole mononucleotide.[1][5] This metabolite is a potent inhibitor of Inosine 5'-Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[5]
Causality of Action:
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Metabolic Activation: The parent compound is believed to be converted into a mononucleotide derivative intracellularly.[5]
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Enzyme Inhibition: This metabolite acts as a competitive inhibitor with respect to the enzyme's natural substrate, inosine 5'-monophosphate (IMP).[1][5]
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Guanine Nucleotide Depletion: By blocking IMPDH, the compound effectively shuts down the production of xanthosine 5'-monophosphate (XMP), the precursor to guanosine 5'-monophosphate (GMP).
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Cellular Arrest: The resulting depletion of the guanine nucleotide pool (GMP, GDP, GTP) has profound downstream effects, primarily inhibiting DNA and RNA synthesis, which are essential for cellular proliferation.[1] This leads to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cells, such as cancer cells, which are highly dependent on the de novo purine pathway.
Caption: Postulated IMPDH inhibition pathway by the active metabolite.
Secondary and Tertiary Potential Targets
While IMPDH inhibition is the most probable primary mechanism, the versatility of the 1,3,4-thiadiazole scaffold suggests other potential targets that warrant investigation, especially in derivatives with significant structural modifications. Research on various analogs has implicated the inhibition of other key cellular enzymes and pathways.[1][6]
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Topoisomerase II: Some derivatives have been linked to the inhibition of this enzyme, which is crucial for managing DNA topology during replication and transcription.[1]
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Signaling Pathway Modulation: Certain 2-amino-1,3,4-thiadiazole compounds can induce cell cycle arrest by modulating signaling cascades. For instance, the induction of G0/G1 phase arrest has been associated with the upregulation of the cell cycle inhibitor p27/Kip1, potentially through the inhibition of pathways like ERK1/2.[1]
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Kinase Inhibition: The structural features of thiadiazoles make them suitable candidates for interacting with the ATP-binding pockets of various kinases, a common strategy in modern oncology drug design.
Part II: A Framework for Experimental Validation
To rigorously determine the mechanism of action for 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine, a logical, multi-step experimental approach is required. The following protocols provide a self-validating system, starting from direct enzyme interaction and progressing to cellular effects.
Experiment 1: In Vitro IMPDH Inhibition Assay
Rationale: This is the most direct test of the primary hypothesis. By measuring the enzymatic activity of purified IMPDH in the presence of the compound, we can quantify its inhibitory potential and determine its mode of inhibition.
Detailed Protocol:
-
Reagents & Materials:
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Recombinant human IMPDH2 enzyme.
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Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.
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Substrates: Inosine 5'-monophosphate (IMP), Nicotinamide adenine dinucleotide (NAD+).
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Test Compound: 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine, dissolved in DMSO to create a 10 mM stock.
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96-well UV-transparent microplate.
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Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer (e.g., from 100 µM to 1 nM). Include a DMSO-only control.
-
In each well of the microplate, add 150 µL of reaction buffer.
-
Add 10 µL of the appropriate compound dilution or DMSO control.
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Add 10 µL of NAD+ solution (final concentration ~1 mM).
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Add 10 µL of IMPDH2 enzyme (final concentration ~50 nM) and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 20 µL of IMP solution (final concentration ~100 µM).
-
Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH formation is directly proportional to the rate of increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
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Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of IMP while keeping the inhibitor concentration constant (Lineweaver-Burk plot).
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Caption: Proposed experimental workflow for mechanistic validation.
Experiment 2: Cellular Proliferation and Viability Assays
Rationale: To confirm that the compound's enzymatic activity translates into a functional cellular effect, its impact on the proliferation of cancer cell lines must be quantified.
Detailed Protocol (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
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Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compound in culture media. Replace the existing media with the compound-containing media. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot viability versus log concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Comparative Activity of Thiadiazole Analogs
To provide context, the following table summarizes the reported cytotoxic activity of various 5-aryl-1,3,4-thiadiazole derivatives against common cancer cell lines.
| Compound ID | R-Group (at position 5) | Cell Line | IC₅₀ (µg/mL) | Reference |
| 8a | 4-Fluorophenyl | S. aureus | 20-28 | [2] |
| 8b | 4-Chlorophenyl | S. aureus | 20-28 | [2] |
| 4e | 4-Chlorophenyl¹ | MCF-7 | 2.34 | [7] |
| 4i | 4-Chlorophenyl² | MCF-7 | 2.87 | [7] |
| 4e | 4-Chlorophenyl¹ | HepG2 | 3.13 | [7] |
| 4i | 4-Chlorophenyl² | HepG2 | 4.02 | [7] |
¹ Derivative with a piperazine acetamide side chain. ² Derivative with a benzyl piperidine acetamide side chain.
Conclusion and Future Directions
The available evidence strongly suggests that the primary mechanism of action for compounds based on the 2-amino-1,3,4-thiadiazole scaffold is the inhibition of IMPDH, a key enzyme in purine biosynthesis. It is therefore highly probable that 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine exerts its biological effects through this pathway. The halogenated phenyl ring likely enhances its potency and cellular uptake.
The provided experimental framework offers a clear and robust path to validating this hypothesis, starting with direct enzyme inhibition and progressing to the characterization of its effects on cancer cell proliferation and cell cycle progression. Further studies could involve metabolomics to directly measure the intracellular pools of purine nucleotides following treatment, providing definitive evidence of target engagement. This systematic approach will be crucial for advancing this promising compound through the drug discovery pipeline.
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Panzariu, A. T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available at: [Link]
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Upadhyay, P. K. & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
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Song, B., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
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Panzariu, A.T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. Available at: [Link]
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Song, B.A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. Available at: [Link]
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Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link]
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